6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide
Description
6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide is a nicotinamide derivative featuring a tetrahydrofuran-3-yl oxy group at the 6-position of the pyridine ring and a 2,2,2-trifluoroethyl substituent on the amide nitrogen. The tetrahydrofuran (THF) moiety enhances solubility and may influence binding interactions through its oxygen heterocycle, while the trifluoroethyl group contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-11(18)8-1-2-10(16-5-8)20-9-3-4-19-6-9/h1-2,5,9H,3-4,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAAENLBBPVYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihydroxybutane under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Nicotinamide: The final step involves coupling the tetrahydrofuran derivative with nicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of tetrahydrofuran-3-one.
Reduction: Formation of 6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)aminonicotinamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Research Findings and Gaps
- BI00611953: Demonstrated efficacy in ex vivo cardiac models, improving post-ischemic left ventricular developed pressure (LVDP) and reducing infarct size .
- Afatinib : Validates the utility of THF-3-yl oxy groups in enhancing solubility and target engagement within kinase inhibitors .
- CAS 2034444-43-2 : Highlights the trade-offs between oxygen and sulfur in heterocyclic substituents, though biological data remain lacking .
Critical Gaps :
- No direct evidence exists for the target compound’s inhibitory activity or pharmacokinetic profile.
Q & A
Q. What are the optimal synthetic routes for 6-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: A two-step synthesis is typical:
Nicotinoyl chloride formation : React 6-hydroxynicotinic acid with thionyl chloride (SOCl₂) under reflux (60–70°C, 2–4 h) to generate the acid chloride intermediate.
Amide coupling : Treat the intermediate with 2,2,2-trifluoroethylamine in anhydrous dichloromethane (DCM) at 0–5°C, using a coupling agent like HATU or EDCI.
Optimization Tips :
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- Key markers :
- Aromatic protons (δ 8.2–8.8 ppm, pyridine ring).
- Trifluoroethyl group (δ 3.8–4.2 ppm for CH₂CF₃; ¹³C δ 125 ppm for CF₃, split into quartets due to ¹JCF coupling).
- Tetrahydrofuran-3-yloxy moiety (δ 3.5–4.0 ppm for oxymethylene protons).
- Use deuterated DMSO or CDCl₃ for solubility.
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-O-C ether vibration (~1100 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
Q. What are the critical safety considerations when handling this compound in laboratory settings, and what personal protective equipment (PPE) is essential?
Methodological Answer:
- Hazards : Potential skin/eye irritant (based on analogs like 6-(trifluoromethoxy)nicotinic acid ).
- PPE :
- Nitrile gloves, lab coat, and safety goggles.
- Fume hood for weighing and synthesis steps.
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shift deviations) for this compound?
Methodological Answer:
- Solvent effects : Compare experimental shifts in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may deshield aromatic protons.
- Tautomerism : Check for keto-enol equilibria in the amide group using variable-temperature NMR.
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and identify conformational isomers.
- Contamination checks : Run elemental analysis to confirm purity (>95%) and rule out residual solvents .
Q. What in vitro methodologies are recommended to evaluate the metabolic stability of this compound in hepatic microsomal assays?
Methodological Answer:
- Protocol :
- Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) containing NADPH (1 mM).
- Terminate reactions at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile.
- Quantify parent compound via LC-MS/MS (C18 column, gradient elution with 0.1% formic acid in water/acetonitrile).
- Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare to control (e.g., verapamil) .
Q. How can computational chemistry tools (e.g., DFT calculations, molecular docking) be integrated to predict the compound's bioactivity and interaction with target enzymes?
Methodological Answer:
- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450).
Q. What strategies are effective in resolving solubility challenges during formulation for biological testing, particularly in aqueous systems?
Methodological Answer:
- Co-solvents : Use PEG-400 or DMSO (≤10% v/v) to enhance solubility.
- pH adjustment : Prepare phosphate buffer (pH 6.5–7.4) to exploit ionization of the pyridine nitrogen (pKa ~3.5).
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles via emulsification-solvent evaporation (sonicate 5 min at 20 kHz).
- Validation : Measure solubility via shake-flask method with HPLC quantification .
Q. How should researchers design controlled stability studies under varying pH and temperature conditions to assess degradation pathways?
Methodological Answer:
- Study Design :
- Conditions : pH 1.0 (HCl), 7.4 (phosphate buffer), 9.0 (borate buffer) at 25°C and 40°C for 14 days.
- Sampling : Collect aliquots at 0, 7, and 14 days; quench with 0.1% TFA.
- Analytics :
- UPLC-PDA to monitor degradation products (e.g., hydrolysis of the amide bond).
- HRMS to identify major degradants (e.g., nicotinic acid derivatives).
- Kinetics : Apply Arrhenius equation to predict shelf life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
